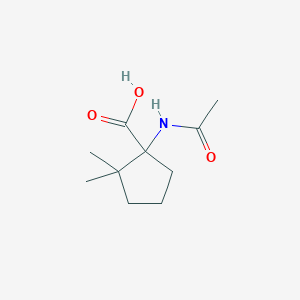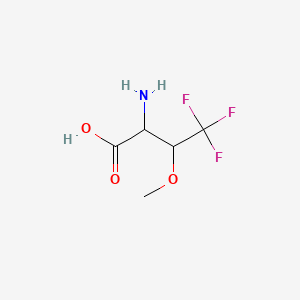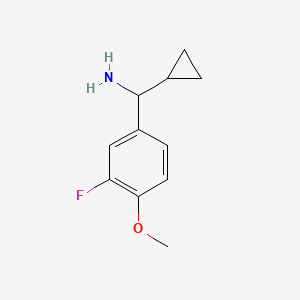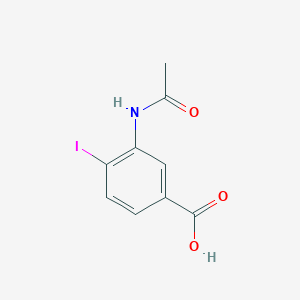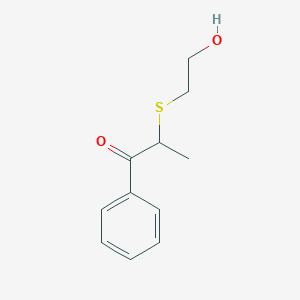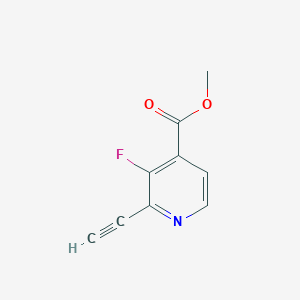
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C9H6FNO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate typically involves the nucleophilic aromatic substitution of a nitro group in a precursor compound with a fluoride anion. This reaction is often carried out under basic conditions using reagents such as cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various nucleophiles. Reaction conditions typically involve the use of organic solvents like DMSO and elevated temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals
作用機序
The mechanism of action of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and ethynyl group can influence its reactivity and binding affinity to various receptors and enzymes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
類似化合物との比較
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: A similar compound with a fluorine atom at the 2-position but lacking the ethynyl group.
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated pyridine derivative with the fluorine atom at the 3-position.
Uniqueness
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC名 |
methyl 2-ethynyl-3-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h1,4-5H,2H3 |
InChIキー |
ZQIFOBYOEUUXSD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC=C1)C#C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



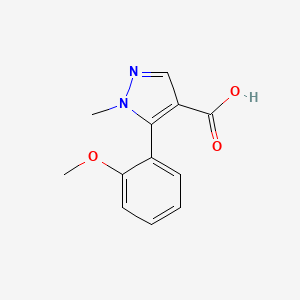
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
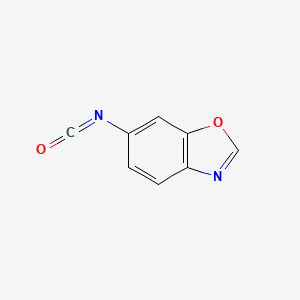
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
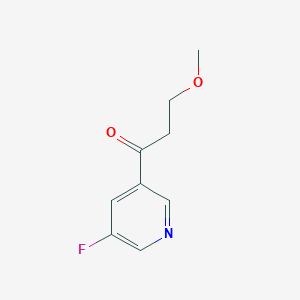
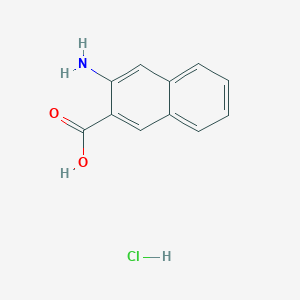
![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
